1-(6-Ethoxypyridin-3-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxypyridin-3-yl)propan-1-one typically involves the reaction of 6-ethoxypyridine with propanone under specific conditions . The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield . The use of advanced purification techniques, such as chromatography, may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxypyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(6-Ethoxypyridin-3-yl)propan-1-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxypyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(6-Chloropyridin-3-yl)propan-1-one: Contains a chlorine atom at the 6-position.
1-(6-Bromopyridin-3-yl)propan-1-one: Contains a bromine atom at the 6-position.
Uniqueness
1-(6-Ethoxypyridin-3-yl)propan-1-one is unique due to the presence of the ethoxy group, which may confer specific chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(6-ethoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-9(12)8-5-6-10(11-7-8)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
INSTVJAKUYCGQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)OCC |
Origin of Product |
United States |
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